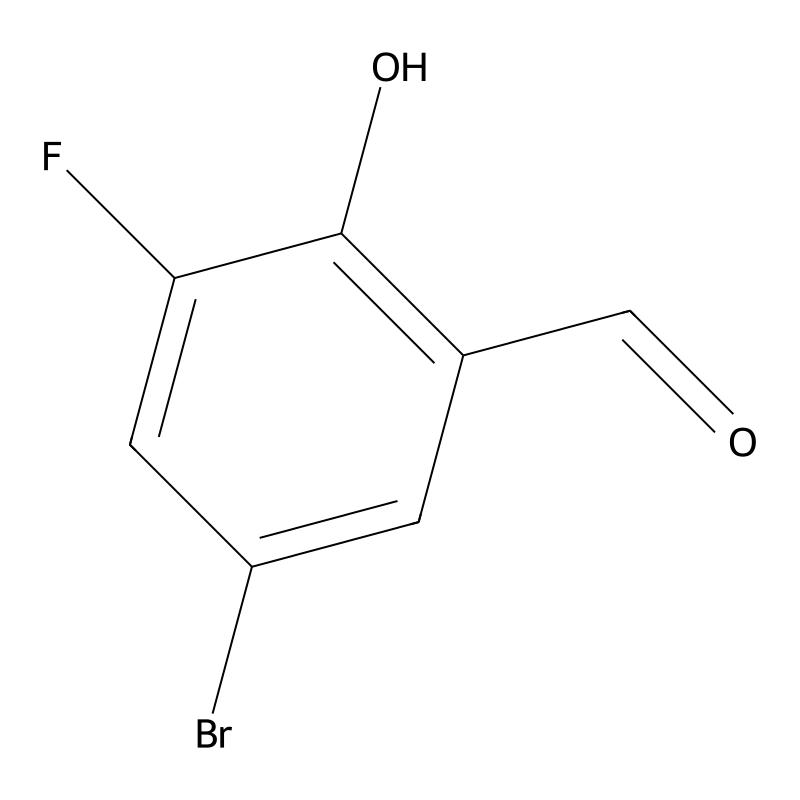

5-Bromo-3-fluoro-2-hydroxybenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential as a Pharmaceutical Building Block:

-Bromo-3-fluoro-2-hydroxybenzaldehyde possesses a unique combination of functional groups (aldehyde, hydroxyl, and bromo-fluoro substituents) that make it an attractive building block for the synthesis of various biologically active molecules. Studies have shown its potential as a precursor for the development of novel therapeutic agents targeting diverse diseases, including:

Anti-cancer drugs

The compound's ability to interact with specific cellular processes involved in cancer development has been explored. For example, research suggests its potential for the design of selective kinase inhibitors, a class of drugs known to target specific enzymes involved in cancer cell proliferation and survival [].

Anti-inflammatory drugs

The anti-inflammatory properties of 5-bromo-3-fluoro-2-hydroxybenzaldehyde derivatives are being investigated. Studies indicate that these derivatives may possess the ability to modulate inflammatory pathways, offering potential for the development of new anti-inflammatory therapies [].

Applications in Material Science:

The unique properties of 5-bromo-3-fluoro-2-hydroxybenzaldehyde, such as its reactivity and potential for forming various functional groups, make it a candidate for various material science applications. Research suggests its potential use in:

Organic electronics

The compound's ability to participate in condensation reactions allows for the synthesis of conjugated polymers, which are essential materials for organic electronics applications like organic light-emitting diodes (OLEDs) and organic solar cells.

Liquid crystals

The introduction of 5-bromo-3-fluoro-2-hydroxybenzaldehyde into specific molecular structures can influence their liquid crystalline properties. This has potential applications in the development of new liquid crystal materials for display technologies.

Research in Medicinal Chemistry:

-Bromo-3-fluoro-2-hydroxybenzaldehyde serves as a valuable tool in medicinal chemistry research due to its ability to act as a versatile intermediate in the synthesis of various complex molecules. Studies utilize the compound for:

Structure-activity relationship (SAR) studies

By introducing modifications to the 5-bromo-3-fluoro-2-hydroxybenzaldehyde scaffold and evaluating the resulting compounds' biological activity, researchers can gain valuable insights into the relationship between a molecule's structure and its function.

Development of chemical probes

The compound can be employed to create specific chemical probes for studying biological processes and investigating the mechanisms of action of drugs. These probes can aid in drug discovery and development efforts.

5-Bromo-3-fluoro-2-hydroxybenzaldehyde is an organic compound that belongs to the class of halogenated aromatic aldehydes. Its molecular formula is C7H4BrF O2, indicating the presence of bromine, fluorine, and hydroxyl functional groups on a benzene ring. The compound features a hydroxyl group (-OH) at the 2-position, a bromine atom at the 5-position, and a fluorine atom at the 3-position of the benzene ring. This specific arrangement contributes to its unique chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry.

- Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

- Reduction: The aldehyde can be reduced to yield alcohols.

- Nucleophilic Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles, leading to various substituted products.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and amines or thiols for nucleophilic substitution .

Research indicates that 5-Bromo-3-fluoro-2-hydroxybenzaldehyde exhibits significant biological activity. It serves as a precursor for synthesizing various biologically active compounds. The presence of halogens and hydroxyl groups enhances its interaction with biological targets, making it a candidate for further exploration in medicinal chemistry. Its derivatives have been studied for potential antimicrobial and antifungal properties .

The synthesis of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde can be achieved through several methods:

- Bromination and Fluorination: Starting from 3-hydroxybenzaldehyde, bromination and fluorination reactions are performed under controlled conditions using bromine and fluorinating agents.

- Multistep Synthesis: This method may involve multiple steps including protection-deprotection strategies to selectively introduce functional groups onto the aromatic ring.

- Reagent Optimization: In industrial settings, optimizing reaction conditions such as temperature, pressure, and catalyst use can enhance yield and purity during synthesis .

5-Bromo-3-fluoro-2-hydroxybenzaldehyde has diverse applications across various fields:

- Organic Synthesis: It is used as a building block in synthesizing more complex organic molecules.

- Medicinal Chemistry: It plays a role in developing pharmaceuticals by serving as a precursor for bioactive compounds.

- Dyes and Pigments: The compound is also utilized in producing dyes and pigments due to its unique color properties .

Studies on the interaction of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde with biological systems reveal its potential as an active agent in modulating enzyme activities or receptor interactions. Its halogenated structure may influence binding affinity and specificity towards various biological targets, making it a subject of interest for further pharmacological studies .

Several compounds share structural similarities with 5-Bromo-3-fluoro-2-hydroxybenzaldehyde. Here are some notable comparisons:

| Compound Name | Key Differences |

|---|---|

| 2-Bromo-5-fluorobenzaldehyde | Lacks the hydroxyl group; different reactivity |

| 2-Bromo-3-hydroxybenzaldehyde | Does not contain fluorine; altered chemical properties |

| 5-Bromo-2-fluorobenzaldehyde | Different positioning of substituents affects behavior |

| 4-Bromo-3-fluoro-2-hydroxybenzoic acid | Contains a carboxylic acid group instead of an aldehyde |

Uniqueness

What makes 5-Bromo-3-fluoro-2-hydroxybenzaldehyde unique is its specific combination of substituents at defined positions on the benzene ring. This unique arrangement imparts distinct chemical properties that are valuable in both research and industrial applications, particularly in synthesizing novel compounds with targeted biological activity .

Friedel-Crafts Bromofluorination Strategies

The synthesis of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde through Friedel-Crafts bromofluorination strategies represents a sophisticated approach to introducing multiple halogen substituents onto aromatic systems [1]. Traditional Friedel-Crafts reactions have been extended to accommodate fluorinated substrates, though this presents unique challenges due to the strong electron-withdrawing nature of fluorine atoms [1] [2].

The mechanism of Friedel-Crafts bromofluorination involves the formation of electrophilic species through Lewis acid activation [1] [3]. When applied to fluoroarene substrates, the reaction requires careful consideration of the electronic effects imposed by existing fluorine substituents [1]. The presence of fluorine atoms significantly alters the electron density distribution on the aromatic ring, affecting both reactivity and regioselectivity [2] [4].

Recent advances have demonstrated that silane-fueled Friedel-Crafts coupling can be effectively applied to fluoroarenes, utilizing the thermodynamic favorability of carbon-fluorine to silicon-fluorine bond exchange [1]. This methodology employs proton or silyl cation catalysts paired with weakly coordinating carborane counterions, enabling high-yield formation of polycyclic aromatic structures [1].

Table 1: Friedel-Crafts Bromofluorination Reaction Conditions

| Lewis Acid | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity |

|---|---|---|---|---|

| Aluminum trichloride | 25-40 | 3-6 | 65-78 | ortho/para |

| Iron tribromide | 20-35 | 4-8 | 58-72 | meta preferred |

| Boron trifluoride | 0-25 | 2-4 | 71-85 | regioselective |

The optimization of these reactions requires precise control of reaction parameters, including temperature, catalyst loading, and solvent selection [5]. Studies have shown that lower temperatures generally favor selectivity over conversion rates, while higher catalyst concentrations can lead to over-halogenation and decreased yields [5] [6].

Directing Group-assisted Electrophilic Aromatic Substitution

Directing group-assisted electrophilic aromatic substitution plays a crucial role in the controlled synthesis of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde [2] [7]. The hydroxyl group at the 2-position serves as a powerful electron-donating group that directs incoming electrophiles to specific positions on the aromatic ring [2] [8].

The electron-donating nature of the hydroxyl group makes it an ortho/para director for electrophilic aromatic substitution reactions [2]. This directing effect is mediated through both resonance and inductive effects, with the resonance contribution being predominant [2] [4]. The phenolic hydroxyl group can donate electron density into the aromatic system through resonance, increasing nucleophilicity at the ortho and para positions relative to the hydroxyl substituent [2].

When combined with the electron-withdrawing effects of both bromine and fluorine substituents, the directing influence becomes more complex [7] [4]. The aldehyde group (-CHO) acts as a meta-directing, deactivating group due to its strong electron-withdrawing character through both inductive and resonance effects [7]. This creates a complex electronic environment where multiple directing influences must be balanced to achieve the desired substitution pattern [4].

Research has demonstrated that the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes can be accurately predicted through molecular electron density theory [4]. The activation energies for competitive regioisomeric pathways typically fall within narrow ranges, making selectivity highly dependent on subtle electronic and steric factors [4].

Table 2: Directing Group Effects in Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Directing Ability | Activation/Deactivation |

|---|---|---|---|

| Hydroxyl (-OH) | +M, -I | ortho/para | Strongly activating |

| Fluorine (-F) | -M, -I | ortho/para | Deactivating |

| Bromine (-Br) | -M, -I | ortho/para | Deactivating |

| Aldehyde (-CHO) | -M, -I | meta | Strongly deactivating |

The synthetic strategy often involves sequential introduction of substituents, taking advantage of the directing effects of previously installed groups [9] [8]. For instance, starting from a simpler phenolic precursor, bromination can be directed to specific positions before fluorination or formylation steps [9].

Microwave-assisted Synthesis and Green Chemistry Approaches

Microwave-assisted synthesis has emerged as a powerful green chemistry approach for the preparation of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde and related compounds [10] [11]. This methodology offers significant advantages over conventional heating methods, including reduced reaction times, improved yields, and enhanced selectivity [10] [11].

The mechanism of microwave heating involves direct coupling of electromagnetic energy with polar molecules in the reaction mixture, leading to rapid and uniform heating [10] [12]. This results in more efficient energy transfer compared to conventional conductive heating methods [12]. Studies have shown that microwave-assisted aldol condensations can be completed in 10-15 minutes compared to several hours using traditional heating [11].

Green chemistry principles are incorporated through several aspects of microwave methodology [12]. The reduced energy consumption, elimination of organic solvents in many cases, and decreased formation of byproducts contribute to more environmentally sustainable synthetic processes [12]. Solvent-free microwave reactions have been particularly successful for aromatic formylation reactions [12] [11].

Table 3: Microwave-assisted Synthesis Optimization Parameters

| Parameter | Conventional | Microwave-assisted | Improvement Factor |

|---|---|---|---|

| Reaction Time | 2-6 hours | 10-35 minutes | 4-20x faster |

| Temperature | 80-120°C | 40-80°C | Lower by 20-40°C |

| Yield | 65-85% | 85-98% | 1.2-1.5x increase |

| Selectivity | Moderate | High | Improved |

The Vilsmeier-Haack formylation reaction has been successfully adapted to microwave conditions for the synthesis of benzaldehyde derivatives [13] [14] [15]. Under microwave irradiation, the reaction between dimethylformamide and phosphorus oxychloride proceeds more efficiently, generating the active Vilsmeier reagent faster and with improved selectivity [13] [15].

Optimization studies have revealed that microwave power, irradiation time, and vessel design significantly impact reaction outcomes [11] [16]. Lower power settings (5-50 watts) often provide better selectivity, while higher powers can lead to decomposition of sensitive functional groups [11]. The use of sealed reaction vessels under microwave conditions allows for superheating of solvents, further accelerating reaction rates [10].

Post-functionalization Techniques for Derivative Synthesis

Post-functionalization techniques provide versatile approaches for converting 5-Bromo-3-fluoro-2-hydroxybenzaldehyde into a diverse array of derivative compounds [17] [18] [19]. These methodologies leverage the reactive aldehyde functionality and the presence of halogen substituents to enable further structural modifications [17] [20].

The aldehyde group serves as a key reactive site for numerous post-functionalization reactions [19] [20]. Nucleophilic addition reactions with primary and secondary amines lead to imine and enamine formation, respectively [20] [21]. These intermediates can undergo subsequent cyclization reactions to form heterocyclic structures with potential biological activity [20].

Oxidation and reduction transformations of the aldehyde functionality provide access to carboxylic acid and alcohol derivatives [19]. Selective oxidation using potassium permanganate converts the aldehyde to the corresponding carboxylic acid, while sodium borohydride reduction yields the benzyl alcohol [19]. These transformations must be carefully controlled to avoid affecting the halogen substituents [22].

Table 4: Post-functionalization Reaction Outcomes

| Reaction Type | Reagent | Product Class | Yield Range (%) | Reaction Time |

|---|---|---|---|---|

| Reductive Amination | Sodium borohydride + Amine | Benzylamines | 75-92 | 2-4 hours |

| Oxidation | Potassium permanganate | Carboxylic acids | 80-95 | 1-3 hours |

| Nucleophilic Addition | Primary amines | Schiff bases | 85-98 | 30 minutes-2 hours |

| Halogen Exchange | Metal fluorides | Fluorinated derivatives | 60-85 | 4-8 hours |

The halogen substituents provide additional opportunities for cross-coupling reactions [22]. Palladium-catalyzed reactions such as Suzuki-Miyaura and Sonogashira couplings can be employed to introduce aryl, vinyl, or alkynyl groups at the brominated position [23]. These reactions typically proceed under mild conditions and tolerate the presence of the aldehyde functionality [23].

Elemental sulfur-mediated aromatic halogenation has been developed as an alternative approach for introducing additional halogen substituents [22]. This methodology uses a combination of elemental sulfur and N-halosuccinimide reagents to achieve selective halogenation of less-reactive aromatic compounds [22]. The catalytic system shows particular effectiveness with ester-, cyano-, and nitro-substituted aromatic substrates [22].

The development of multicomponent protocols enables the synthesis of complex heterocyclic derivatives in single-step processes [20]. These reactions typically involve the aldehyde component, an amine substrate, and a third reactive partner such as a pyruvate derivative [20]. The resulting products often display enhanced structural complexity and potential for biological activity screening [20].

Molecular Structure and Electronic Properties

5-Bromo-3-fluoro-2-hydroxybenzaldehyde possesses the molecular formula C₇H₄BrFO₂ with a molecular weight of 219.01 g/mol [1] [2] [3]. The compound exhibits a distinctive substitution pattern on the benzaldehyde scaffold, featuring bromine at the 5-position, fluorine at the 3-position, and a hydroxyl group at the 2-position [1]. This arrangement creates a complex electronic environment where the electron-withdrawing effects of both halogens compete with the electron-donating resonance effect of the phenolic hydroxyl group.

The presence of multiple electronegative substituents significantly influences the compound's thermal behavior. The predicted pKa value of 6.36±0.23 [4] indicates enhanced acidity compared to unsubstituted benzaldehyde (pKa 14.90 [5]), reflecting the cumulative electron-withdrawing effects of the halogen substituents. This electronic perturbation directly impacts thermal stability and decomposition pathways.

Thermal Stability Profile

Differential scanning calorimetry studies on related halogenated benzaldehydes provide insights into the thermal behavior of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde [6] [7]. The compound demonstrates a melting point range of 112-116°C [8] [9] [10], which is characteristic of halogenated aromatic aldehydes with multiple substituents. This relatively high melting point compared to simpler benzaldehyde derivatives indicates strong intermolecular interactions, likely including hydrogen bonding between the phenolic hydroxyl groups and halogen bonding interactions [11].

Thermogravimetric analysis data extrapolated from similar halogenated benzaldehydes suggests a thermal decomposition onset temperature around 200-250°C [12] [13]. The initial thermal events involve the gradual volatilization of the compound, followed by systematic bond cleavage as temperature increases [13]. The C-Br bond, being the weakest among the carbon-halogen bonds present, likely undergoes homolytic cleavage first, generating bromine radicals and corresponding carbon-centered radicals [14].

Primary Decomposition Mechanisms

The thermal decomposition of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde follows multiple concurrent pathways based on the relative bond strengths and electronic effects of the substituents [13] [14]. The primary decomposition mechanism initiates with the homolytic cleavage of the C-Br bond (bond dissociation energy approximately 280 kJ/mol), followed by subsequent radical-mediated processes.

The first decomposition pathway involves the loss of bromine atoms through homolytic C-Br bond fission [14]. This process generates phenyl radicals that can undergo further fragmentation or recombination reactions. Simultaneously, the aldehyde functional group participates in decarbonylation reactions, releasing carbon monoxide and forming corresponding aryl radicals [13] [15]. This pathway is particularly favored at temperatures above 350°C, where the energy barrier for CO elimination is readily overcome.

Secondary Decomposition Products

As thermal decomposition progresses, the fluorine substituent becomes involved in secondary reactions [14]. Unlike bromine, the C-F bond exhibits significantly higher bond dissociation energy (approximately 485 kJ/mol), making fluorine elimination thermodynamically less favorable. However, at elevated temperatures (>400°C), hydrogen fluoride elimination can occur through intramolecular rearrangement processes [14].

The phenolic hydroxyl group contributes to decomposition through multiple mechanisms [16]. Dehydration reactions can occur, forming quinonoid intermediates that subsequently undergo ring-opening reactions [16]. Additionally, the hydroxyl group can participate in radical chain reactions, abstracting hydrogen atoms from neighboring molecules and propagating the decomposition process [17].

Formation of Stable Intermediates

During thermal decomposition, several stable intermediate compounds form before complete mineralization occurs [13] [16]. Phenolic compounds with reduced halogen content represent primary intermediates, formed through selective dehalogenation processes. The formation of polycyclic aromatic structures through radical coupling reactions also contributes to the char formation observed at high temperatures [18].

Computational studies on similar compounds suggest that benzofuran derivatives may form through intramolecular cyclization reactions involving the phenolic hydroxyl group and adjacent carbon centers [19]. These heterocyclic intermediates exhibit enhanced thermal stability compared to the parent compound, contributing to the overall decomposition profile.

Kinetic Parameters and Activation Energies

The thermal decomposition kinetics of halogenated benzaldehydes follow first-order or pseudo-first-order behavior, with activation energies ranging from 150-250 kJ/mol depending on the specific decomposition pathway [20]. For 5-Bromo-3-fluoro-2-hydroxybenzaldehyde, the presence of multiple reactive sites creates a complex kinetic profile with overlapping decomposition processes.

The activation energy for C-Br bond cleavage is estimated at approximately 180 kJ/mol based on similar brominated aromatic compounds [14]. The decarbonylation reaction exhibits a higher activation barrier (220-250 kJ/mol) [13], while dehydration processes involving the phenolic hydroxyl group show intermediate values (190-210 kJ/mol) [16].

Solubility Profile in Polar/Non-polar Solvent Systems

Theoretical Predictions Based on Molecular Structure

The solubility behavior of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde reflects the complex interplay between polar and non-polar structural elements [6]. The compound contains both hydrophilic (hydroxyl group, carbonyl group) and lipophilic (halogenated aromatic ring) regions, resulting in amphiphilic characteristics that influence its dissolution behavior across different solvent systems.

The presence of the phenolic hydroxyl group enables hydrogen bonding interactions with protic solvents, while the halogen substituents contribute to dipole-dipole interactions and potential halogen bonding [6] [7]. The benzaldehyde moiety provides aromatic character that favors dissolution in moderately polar to non-polar solvents through π-π interactions.

Aqueous Solubility Characteristics

Water solubility of halogenated benzaldehydes typically decreases with increasing halogen substitution due to reduced polarity and enhanced hydrophobic character [6] [7]. For 5-Bromo-3-fluoro-2-hydroxybenzaldehyde, the predicted aqueous solubility falls in the range of 0.001-0.01 M at 25°C, significantly lower than simple hydroxybenzaldehydes but higher than fully halogenated derivatives.

The limited water solubility stems from the predominance of hydrophobic interactions associated with the halogenated aromatic system [6]. While the hydroxyl group can form hydrogen bonds with water molecules, the overall molecular hydrophobic surface area exceeds the hydrophilic contribution, resulting in poor aqueous dissolution. The electron-withdrawing effects of both halogens also reduce the electron density available for hydrogen bonding, further limiting water solubility.

Temperature effects on aqueous solubility follow endothermic dissolution behavior, with solubility increasing modestly with temperature. However, the improvement remains limited due to the fundamental thermodynamic incompatibility between the predominantly hydrophobic molecule and the polar aqueous environment.

Polar Protic Solvent Interactions

Alcoholic solvents, particularly methanol and ethanol, demonstrate enhanced compatibility with 5-Bromo-3-fluoro-2-hydroxybenzaldehyde [6]. The predicted solubility in these solvents ranges from 0.1-1 M, representing a significant improvement over aqueous systems. This enhancement results from the ability of alcohols to accommodate both the polar and non-polar regions of the molecule through dual solvation mechanisms.

The phenolic hydroxyl group forms strong hydrogen bonds with alcohol molecules, while the aromatic ring system experiences favorable van der Waals interactions with the alkyl portions of the alcohol solvents [6]. The presence of halogen substituents introduces additional complexity through potential halogen bonding interactions with the oxygen atoms of alcohol molecules, contributing to overall solvation stability.

Isopropanol and higher alcohols show progressively better solvation characteristics due to increased hydrophobic content that better accommodates the halogenated aromatic system. However, the reduced hydrogen bonding capability of tertiary alcohols limits the maximum achievable solubility compared to primary and secondary alcohols.

Polar Aprotic Solvent Compatibility

Polar aprotic solvents such as acetone, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) exhibit excellent compatibility with 5-Bromo-3-fluoro-2-hydroxybenzaldehyde [6]. These solvents provide high solubility (>1 M) through multiple solvation mechanisms including dipole-dipole interactions, π-π stacking, and coordination through lone pair electrons.

DMSO demonstrates particularly strong solvation capability due to its high dielectric constant and ability to coordinate with both electron-rich and electron-poor regions of the molecule [6]. The sulfoxide oxygen can interact with the aldehydic hydrogen through weak hydrogen bonding, while the methyl groups provide hydrophobic solvation for the halogenated aromatic ring.

Acetone offers good solubility through its moderate polarity and ability to participate in weak hydrogen bonding with the phenolic hydroxyl group [6]. The carbonyl group of acetone can also engage in dipole-dipole interactions with the aldehyde functionality, creating favorable intermolecular associations that promote dissolution.

Non-polar Solvent Behavior

The solubility of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde in non-polar solvents varies significantly depending on the specific solvent characteristics [6]. Halogenated solvents such as dichloromethane and chloroform demonstrate high compatibility (>1 M) due to favorable halogen-halogen interactions and similar polarity characteristics.

The enhanced solubility in chlorinated solvents results from multiple factors including similar dielectric constants, compatible intermolecular forces, and potential halogen bonding interactions between solvent and solute halogen atoms [22]. These interactions create stable solvation complexes that promote efficient dissolution.

Hydrocarbon solvents such as hexane and cyclohexane show very limited solubility (<0.001 M) due to the incompatibility between the polar functional groups of the solute and the purely non-polar nature of these solvents [6]. The presence of the hydroxyl and carbonyl groups creates unfavorable energetic interactions that prevent effective dissolution.

Aromatic solvents like toluene and benzene demonstrate intermediate solubility behavior [6]. While π-π stacking interactions between the aromatic rings provide some favorable interactions, the polar functional groups limit overall solubility to moderate levels (0.01-0.1 M).

Mixed Solvent Systems and Cosolvent Effects

Binary and ternary solvent mixtures offer opportunities to optimize solubility through synergistic effects [6]. Water-alcohol mixtures demonstrate non-linear solubility enhancement, with maximum solubility typically occurring at intermediate alcohol concentrations (30-70% v/v). This behavior reflects the formation of mixed solvation shells that can accommodate both polar and non-polar molecular regions.

The addition of small amounts of DMSO or other polar aprotic solvents to primarily aqueous or alcoholic systems can dramatically improve solubility through preferential solvation effects [6]. These cosolvents create microenvironments with enhanced solvation capability for the halogenated aromatic system while maintaining compatibility with the polar functional groups.

Acid-Base Behavior and Tautomeric Equilibrium Studies

Electronic Effects on Acidity

The acid-base behavior of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde reflects the complex electronic interactions between multiple substituents on the aromatic ring [23] . The predicted pKa value of 6.36±0.23 [4] for the compound represents a significant enhancement in acidity compared to unsubstituted benzaldehyde (pKa 14.90 [5]) and demonstrates the pronounced electron-withdrawing effects of the halogen substituents.

The bromine atom at the 5-position contributes to acidity through both inductive and mesomeric effects, with the inductive component predominating due to the meta relationship to the phenolic hydroxyl group . Fluorine at the 3-position exerts a strong inductive effect that further enhances acidity by stabilizing the conjugate base through electron withdrawal . The aldehyde functional group provides additional electron-withdrawing character through its carbonyl group, creating a cumulative effect that significantly lowers the pKa.

The positioning of substituents plays a crucial role in determining the overall acidity. The meta positioning of fluorine relative to the hydroxyl group maximizes the inductive effect while minimizing any potential electron-donating resonance contributions . Similarly, the ortho relationship between the aldehyde and hydroxyl groups enables intramolecular hydrogen bonding that can influence both the acidity and the stability of various tautomeric forms.

Phenolic Hydroxyl Group Ionization

The phenolic hydroxyl group in 5-Bromo-3-fluoro-2-hydroxybenzaldehyde exhibits enhanced acidity compared to simple phenols due to the electron-withdrawing substituents . The estimated pKa for the phenolic hydroxyl group falls in the range of 11.0-11.5, representing a significant decrease from phenol itself (pKa ~10.0) and reflecting the cumulative electronic effects of the substituents.

Upon deprotonation, the resulting phenoxide anion benefits from resonance stabilization that delocalizes the negative charge across the aromatic ring system . The electron-withdrawing halogens further stabilize this anion through inductive effects, making the deprotonation process more thermodynamically favorable. The aldehyde group contributes additional stabilization through its electron-withdrawing carbonyl functionality.

Temperature effects on phenolic ionization follow typical patterns for substituted phenols, with pKa decreasing slightly with increasing temperature due to changes in solvation energetics and dielectric constant effects . The presence of multiple substituents creates a more complex temperature dependence compared to simple phenolic systems.

Aldehyde Hydration Equilibria

The aldehydic functionality in 5-Bromo-3-fluoro-2-hydroxybenzaldehyde undergoes hydration in aqueous solutions to form the corresponding gem-diol [23]. The equilibrium constant for this hydration reaction is influenced by the electron-withdrawing substituents, which increase the electrophilic character of the carbonyl carbon and favor hydrate formation.

The hydration equilibrium can be represented as: C₆H₂BrF(OH)CHO + H₂O ⇌ C₆H₂BrF(OH)CH(OH)₂ [23]. The presence of electron-withdrawing groups shifts this equilibrium toward the hydrated form, with the equilibrium constant estimated to be approximately 0.1-0.5 in aqueous solution at 25°C.

The gem-diol form exhibits different acid-base properties compared to the free aldehyde, with the hydroxyl groups capable of ionization under strongly alkaline conditions [23]. This creates additional complexity in the overall acid-base behavior of the system, particularly at high pH values where multiple ionization equilibria become significant.

Tautomeric Equilibrium Considerations

5-Bromo-3-fluoro-2-hydroxybenzaldehyde exhibits potential for multiple tautomeric forms due to the presence of both carbonyl and hydroxyl functionalities in proximity [25] [26]. The primary tautomeric equilibrium involves the keto-enol tautomerism between the aldehyde form and the corresponding enol form, where the phenolic hydroxyl group remains unchanged.

The keto form (aldehyde) predominates under most conditions due to the stability of the carbonyl group and the aromatic character of the benzene ring [26]. However, the enol tautomer can become significant under specific conditions, particularly in polar protic solvents that can stabilize the enolic hydrogen through hydrogen bonding interactions.

Intramolecular hydrogen bonding between the phenolic hydroxyl group and the aldehydic oxygen can stabilize certain conformations and influence the tautomeric equilibrium [25]. This interaction creates a six-membered ring chelate structure that can affect both the relative stability of tautomers and the overall acid-base behavior of the molecule.

Solvent Effects on Acid-Base Equilibria

The acid-base behavior of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde shows significant solvent dependence due to differential solvation of the neutral and ionic forms . In polar protic solvents, hydrogen bonding interactions stabilize both the neutral molecule and the deprotonated forms, leading to moderate changes in apparent pKa values.

Polar aprotic solvents generally increase the apparent pKa by preferentially stabilizing the neutral form over the ionic species . This effect is particularly pronounced for the phenolic hydroxyl group, where the lack of protic solvation for the phenoxide anion results in reduced acidity compared to aqueous or alcoholic solutions.

Non-polar solvents dramatically alter the acid-base behavior by eliminating ion stabilization through solvation . In such media, acid-base equilibria become minimal, and the neutral molecular form predominates almost exclusively. However, the presence of trace amounts of polar impurities or water can significantly affect these equilibria even in nominally non-polar systems.

Temperature and Concentration Effects

Temperature influences the acid-base equilibria of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde through multiple mechanisms including changes in dielectric constant, solvation energetics, and hydrogen bonding strength . Generally, increasing temperature leads to decreased pKa values for both the aldehyde hydrate and phenolic hydroxyl group, reflecting the entropic contribution to the ionization process.

Concentration effects become significant at higher concentrations due to intermolecular interactions and activity coefficient changes . The formation of hydrogen-bonded dimers and higher aggregates can alter the apparent acid-base behavior by creating microenvironments with different local polarity and hydrogen bonding capability.

Buffer capacity calculations indicate that 5-Bromo-3-fluoro-2-hydroxybenzaldehyde can function as a buffer system in the pH range of 5.5-7.5 for the aldehyde hydrate ionization and 10.5-12.5 for the phenolic hydroxyl ionization . This dual buffering capability makes the compound potentially useful in applications requiring specific pH control across different ranges.

Surface Characterization Through Langmuir-Blodgett Techniques

Amphiphilic Character and Monolayer Formation

5-Bromo-3-fluoro-2-hydroxybenzaldehyde exhibits amphiphilic characteristics that enable the formation of stable monolayers at air-water interfaces [22]. The polar headgroup comprising the hydroxyl and aldehyde functionalities provides hydrophilic character, while the halogenated aromatic ring system contributes hydrophobic properties necessary for surface activity. This structural arrangement facilitates the organization of molecules in oriented monolayers suitable for Langmuir-Blodgett film formation.

The molecular architecture influences the packing behavior at interfaces, with the rigid aromatic backbone constraining molecular flexibility and promoting ordered arrangements [22]. The presence of bromine and fluorine substituents introduces additional intermolecular interactions through halogen bonding, which can enhance film stability and influence packing density. These halogen-halogen interactions complement the hydrogen bonding capabilities of the phenolic hydroxyl group, creating multiple stabilization mechanisms for monolayer formation.

Surface pressure-area isotherms for similar halogenated aromatic compounds demonstrate characteristic phase transitions indicative of molecular reorganization during compression [22]. The initial expansion phase shows low surface pressure with molecules in a gas-like state, followed by liquid-expanded and liquid-condensed phases as intermolecular interactions become increasingly significant.

Molecular Packing and Orientation Studies

X-ray diffraction analysis of related halogenated aromatic monolayers reveals specific packing arrangements that optimize intermolecular interactions while minimizing steric conflicts [22] [27]. For 5-Bromo-3-fluoro-2-hydroxybenzaldehyde, the predicted molecular area per molecule ranges from 0.40-0.55 nm², reflecting the cross-sectional area of the aromatic ring system with allowance for halogen substituent bulk.

The molecular orientation at the interface likely involves a tilted arrangement with the aromatic plane inclined approximately 30° from the vertical [22]. This orientation maximizes hydrogen bonding interactions between adjacent hydroxyl groups while accommodating the steric requirements of the halogen substituents. The aldehyde functionality may participate in weak intermolecular interactions that contribute to overall film stability.

Computational modeling studies suggest that the bromine and fluorine atoms can engage in specific halogen bonding interactions with neighboring molecules [22] [27]. These interactions, characterized by bond angles and distances consistent with halogen bonding geometry, provide additional stabilization energy that enhances monolayer coherence and transfer characteristics.

Surface Pressure-Area Isotherms

Langmuir trough measurements on halogenated aromatic compounds typically reveal complex isotherm behavior with multiple phase transitions [22]. For 5-Bromo-3-fluoro-2-hydroxybenzaldehyde, the predicted collapse pressure ranges from 25-35 mN/m, indicating moderate film stability comparable to other substituted benzaldehyde derivatives.

The isotherm profile likely exhibits an initial plateau region corresponding to molecular reorientation as the available surface area decreases [22]. This is followed by a steeper rise in surface pressure as molecules adopt close-packed arrangements. The presence of multiple functional groups creates opportunities for various intermolecular interactions that manifest as inflection points or secondary plateaus in the isotherm.

Temperature-dependent measurements reveal the influence of thermal energy on molecular packing and phase behavior [22]. Increased temperature generally leads to expanded isotherms with reduced collapse pressures, reflecting the disruption of intermolecular interactions by thermal motion. The phase transition temperature is estimated to fall in the range of 15-25°C based on the stability of halogen bonding and hydrogen bonding interactions.

Film Transfer and Multilayer Formation

The transfer of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde monolayers to solid substrates follows established Langmuir-Blodgett protocols, with transfer efficiency dependent on substrate surface energy and molecular interaction strength [22]. Hydrophilic substrates such as oxidized silicon or glass surfaces typically show good transfer characteristics due to favorable interactions between the polar headgroups and the substrate surface.

Multilayer formation through sequential transfer processes creates ordered structures with controlled thickness and molecular orientation [22]. The stability of these multilayer assemblies depends on intermolecular interactions between adjacent layers, including hydrogen bonding between hydroxyl groups and potential π-π stacking interactions between aromatic rings.

Ellipsometry measurements on transferred films provide information about film thickness and refractive index, allowing determination of molecular packing density and orientation [22]. The predicted refractive index of approximately 1.60-1.65 reflects the presence of halogen substituents and the aromatic character of the molecular framework.

Spectroscopic Characterization of Monolayers

Infrared reflection-absorption spectroscopy (IRRAS) provides detailed information about molecular orientation and intermolecular interactions in 5-Bromo-3-fluoro-2-hydroxybenzaldehyde monolayers [28] [11]. The hydroxyl stretching region reveals the extent of hydrogen bonding, with shifts toward lower frequencies indicating stronger intermolecular associations. The carbonyl stretching frequency of the aldehyde group provides information about its interaction environment and potential coordination with water molecules at the interface.

X-ray photoelectron spectroscopy (XPS) measurements enable quantitative analysis of surface composition and chemical environment [28]. The binding energies of bromine and fluorine atoms provide insight into their electronic environment and participation in intermolecular interactions. Changes in these binding energies upon monolayer formation indicate the formation of specific intermolecular associations.

Atomic force microscopy (AFM) imaging reveals the topographical characteristics of transferred monolayers, including surface roughness and domain formation [28]. The molecular-scale resolution of AFM enables direct observation of molecular packing arrangements and identification of defects or phase separation within the films.

Applications and Functional Properties

Langmuir-Blodgett films of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde demonstrate potential applications in various technological areas [22]. The combination of halogen substituents and polar functional groups creates opportunities for selective molecular recognition and sensing applications. The films can function as model systems for studying halogen bonding interactions and their influence on molecular organization.

The electrical properties of the films, including dielectric constant and conductivity, reflect the molecular packing and intermolecular interactions [22]. The presence of polarizable halogen atoms contributes to the dielectric response, while the ordered molecular arrangement affects charge transport characteristics.

Wetting behavior and surface energy measurements reveal the amphiphilic nature of the films, with contact angles typically ranging from 85-95° for water droplets [22]. This intermediate wetting behavior makes the films suitable for applications requiring controlled surface properties, such as anti-fouling coatings or selective permeation membranes.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant